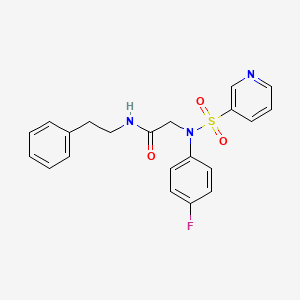

2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide” is a sulfonamide derivative. Sulfonamides are a significant class of compounds in medicinal chemistry with a broad spectrum of pharmacological applications . They are known for their antibacterial, antidiabetic, diuretic, antiglaucoma, antiviral, anti-inflammatory, and anticancer activity .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. Sulfonamides, in general, are known to undergo reactions such as hydrolysis, acylation, and displacement by nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, properties such as melting point, boiling point, density, and solubility could be influenced by factors such as the presence of the fluorine atom and the specific arrangement of the functional groups .Scientific Research Applications

Environmental Degradation and Toxicity of Fluorinated Compounds

Fluorinated compounds, including those with sulfonamide groups, are widely recognized for their persistence in the environment and potential toxicological impacts. Studies have delved into the microbial degradation of polyfluoroalkyl chemicals, revealing the complex pathways through which these substances break down into perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). These degradation products are of particular concern due to their persistence and widespread detection, prompting regulations and research into their environmental fate and effects (Liu & Avendaño, 2013).

Applications and Risks of Fluorinated Alternatives

The search for safer alternatives to long-chain PFCAs and PFSAs has led to the development of fluorinated alternatives. These substances are used in various industrial and consumer applications, including textile and carpet treatment, food contact materials, and fire-fighting foams. However, the environmental releases, persistence, and human exposure of these alternatives remain a concern. The evaluation of their safety is ongoing, highlighting the need for further toxicological studies and environmental monitoring (Wang et al., 2013).

Sulfonamide Inhibitors in Therapeutic Applications

Sulfonamide compounds, including derivatives with various substituents, have been explored for their therapeutic applications. These compounds have been studied as inhibitors of enzymes and receptors, demonstrating potential in treating a range of conditions from bacterial infections to chronic diseases like cancer. The ongoing patent review and research into sulfonamide inhibitors underscore their significance in drug development and the necessity of understanding their environmental and health implications (Gulcin & Taslimi, 2018).

Mechanism of Action

properties

IUPAC Name |

2-(4-fluoro-N-pyridin-3-ylsulfonylanilino)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S/c22-18-8-10-19(11-9-18)25(29(27,28)20-7-4-13-23-15-20)16-21(26)24-14-12-17-5-2-1-3-6-17/h1-11,13,15H,12,14,16H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOBIHGCYPZURZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2881454.png)

![4-(4-chlorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881458.png)

![1-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2881461.png)

![N-[2-(3-methyl-1-oxobutyl)-3-oxo-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2881468.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-benzylacetamide](/img/structure/B2881469.png)

![methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2881470.png)

![8-bromo-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2881474.png)